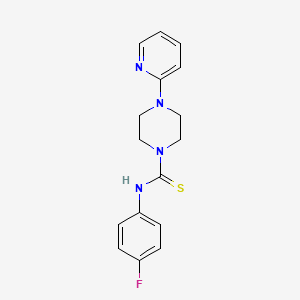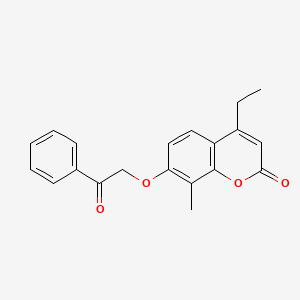
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzodioxole ring, a fluorophenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and ethyl bromide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated precursor.
Formation of the Prop-2-enenitrile Moiety: The nitrile group can be introduced through a Knoevenagel condensation reaction between the benzodioxole derivative and a nitrile-containing aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzodioxole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include primary amines.
Substitution: Products may include nitro or sulfonyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
相似化合物的比较
Similar Compounds
(2Z)-3-(6-methoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The unique combination of the ethoxy group, benzodioxole ring, fluorophenyl group, and nitrile group in (2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-21-16-9-18-17(22-11-23-18)8-13(16)7-14(10-20)12-3-5-15(19)6-4-12/h3-9H,2,11H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCOSGOYYPAEC-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)

![METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE](/img/structure/B5799108.png)




![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)


![3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
